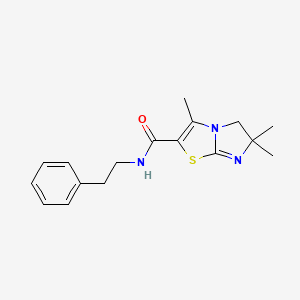
Tok-8801
描述
Tok-8801, also known as this compound, is a useful research compound. Its molecular formula is C17H21N3OS and its molecular weight is 315.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
免疫学
Tok-8801 在免疫调节活性方面表现出良好的效果。 它已被与左旋咪唑 (LMS) 进行比较,发现它能增强小鼠脾细胞对绵羊红细胞 (SRBC) 溶血空斑形成细胞 (PFC) 反应和有丝分裂原诱导的增殖反应 {svg_1} {svg_2} {svg_3}。这表明它在疫苗佐剂开发和免疫反应调节方面具有潜在应用价值。
神经学
This compound 的免疫调节作用表明它在神经炎症性疾病方面具有潜在的应用价值。 它可以被探索用于治疗诸如多发性硬化症之类的疾病,其中免疫系统调节是主要的治疗策略 {svg_4}.
内分泌学
鉴于其免疫调节作用,this compound 可能会被研究其对自身免疫性内分泌疾病的影响,例如1 型糖尿病或自身免疫性甲状腺疾病 {svg_5}.
胃肠病学
This compound 可以被研究其在治疗炎症性肠病 (IBD)(例如克罗恩病和溃疡性结肠炎)方面的潜力,其中控制免疫反应至关重要 {svg_6}.
皮肤病学
该化合物的免疫调节作用可能对具有免疫成分的皮肤病学疾病(例如牛皮癣或湿疹)有益 {svg_7}.
血液学
在血液学中,可以探索 this compound 在调节诸如自身免疫性溶血性贫血或免疫性血小板减少症之类的疾病中的免疫系统的潜力 {svg_8} {svg_9}.
作用机制
Tok-8801, also known as 3,6,6-trimethyl-N-(2-phenylethyl)-5H-imidazo[2,1-b][1,3]thiazole-2-carboxamide or Imidazo[2,1-b]thiazole-2-carboxamide, 5,6-dihydro-3,6,6-trimethyl-N-(2-phenylethyl)-, is a synthesized dihydroimidazothiazole carboxamide . It is under development as an immunomodulator .
Target of Action
This compound primarily targets the G protein-coupled estrogen receptor (GPER) . GPER is a member of the G protein-coupled receptor family and plays a crucial role in mediating the non-genomic effects of estrogen .
Mode of Action
This compound acts as an agonist of GPER . It binds to GPER, triggering a series of intracellular events that lead to the activation of various signaling pathways . The anticancer activity of this compound is dependent upon GPER expression within the tumor cells .
Biochemical Pathways
The activation of GPER by this compound leads to a rapid proteasomal degradation of c-Myc . c-Myc is a transcription factor that plays a critical role in cell cycle progression, apoptosis, and cellular transformation . The degradation of c-Myc disrupts its target gene expression, which is consistent with the known mechanism of action .
Pharmacokinetics
It is known that this compound is administered orally . The compound’s effects on the immune response have been observed at doses ranging from 0.1 to 10 mg/kg .
Result of Action
This compound has shown to have immunomodulatory effects. It enhances the anti-sheep red blood cells (SRBC) plaque-forming cells (PFC) response and mitogen-induced proliferative responses in murine splenocytes and thymocytes . It also suppresses the PFC responses to varying doses of antigen in high responders to SRBC antigen, while augmenting the PFC response in aged mice where the PFC response is markedly depressed compared with that in young mice .
Action Environment
It is known that the compound’s immunomodulatory actions were compared in dose and activity with those of lobenzarit and bucillamine . This suggests that the efficacy and stability of this compound could potentially be influenced by factors such as dosage and the presence of other drugs.
生化分析
Biochemical Properties
Imidazo[2,1-b]thiazole-2-carboxamide, 5,6-dihydro-3,6,6-trimethyl-N-(2-phenylethyl)- plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit the enzyme pantothenate synthetase in Mycobacterium tuberculosis, which is essential for the biosynthesis of coenzyme A . This inhibition disrupts the metabolic processes of the bacteria, leading to its death. Additionally, the compound exhibits binding interactions with proteins involved in the electron transport chain, further affecting cellular respiration .
Cellular Effects
The effects of Imidazo[2,1-b]thiazole-2-carboxamide, 5,6-dihydro-3,6,6-trimethyl-N-(2-phenylethyl)- on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cells, the compound induces apoptosis by activating caspase-3 and disrupting mitochondrial membrane potential . This leads to the inhibition of cell proliferation and tumor growth. In bacterial cells, it interferes with the electron transport chain, leading to reduced ATP production and cell death .
Molecular Mechanism
At the molecular level, Imidazo[2,1-b]thiazole-2-carboxamide, 5,6-dihydro-3,6,6-trimethyl-N-(2-phenylethyl)- exerts its effects through several mechanisms. It binds to the active site of pantothenate synthetase, inhibiting its activity and preventing the synthesis of coenzyme A . Additionally, the compound targets the QcrB component of the cytochrome bcc-aa3 super complex in the electron transport chain, disrupting cellular respiration . These interactions lead to a cascade of molecular events that ultimately result in cell death.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Imidazo[2,1-b]thiazole-2-carboxamide, 5,6-dihydro-3,6,6-trimethyl-N-(2-phenylethyl)- change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under extreme conditions . Long-term studies have shown that the compound maintains its biological activity for several weeks, but its efficacy may decrease over time due to gradual degradation . In vitro and in vivo studies have demonstrated that the compound’s effects on cellular function, such as inhibition of cell proliferation and induction of apoptosis, persist for several days after treatment .
Dosage Effects in Animal Models
The effects of Imidazo[2,1-b]thiazole-2-carboxamide, 5,6-dihydro-3,6,6-trimethyl-N-(2-phenylethyl)- vary with different dosages in animal models. At low doses, the compound exhibits minimal toxicity and effectively inhibits bacterial growth and tumor proliferation . At higher doses, it can cause adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where doses above a certain level lead to significant toxicity without additional therapeutic benefits . These findings highlight the importance of optimizing dosage to balance efficacy and safety.
Metabolic Pathways
Imidazo[2,1-b]thiazole-2-carboxamide, 5,6-dihydro-3,6,6-trimethyl-N-(2-phenylethyl)- is involved in several metabolic pathways. It interacts with enzymes such as pantothenate synthetase and components of the electron transport chain . These interactions affect metabolic flux and metabolite levels, leading to disruptions in cellular metabolism. For instance, inhibition of pantothenate synthetase reduces the synthesis of coenzyme A, affecting fatty acid metabolism and energy production .
Transport and Distribution
The transport and distribution of Imidazo[2,1-b]thiazole-2-carboxamide, 5,6-dihydro-3,6,6-trimethyl-N-(2-phenylethyl)- within cells and tissues are mediated by various transporters and binding proteins. The compound is taken up by cells through passive diffusion and active transport mechanisms . Once inside the cell, it can bind to specific proteins that facilitate its distribution to different cellular compartments . The compound’s localization and accumulation within cells are influenced by its chemical properties and interactions with cellular components .
Subcellular Localization
Imidazo[2,1-b]thiazole-2-carboxamide, 5,6-dihydro-3,6,6-trimethyl-N-(2-phenylethyl)- exhibits specific subcellular localization patterns. It is primarily localized in the cytoplasm and mitochondria, where it exerts its biological effects . The compound’s targeting signals and post-translational modifications direct it to these compartments, allowing it to interact with its molecular targets . This subcellular localization is crucial for its activity and function, as it enables the compound to effectively inhibit enzymes and disrupt cellular processes.
属性
IUPAC Name |
3,6,6-trimethyl-N-(2-phenylethyl)-5H-imidazo[2,1-b][1,3]thiazole-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3OS/c1-12-14(22-16-19-17(2,3)11-20(12)16)15(21)18-10-9-13-7-5-4-6-8-13/h4-8H,9-11H2,1-3H3,(H,18,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJPFPRVTDMWNTH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=NC(CN12)(C)C)C(=O)NCCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40909841 | |
| Record name | 3,6,6-Trimethyl-N-(2-phenylethyl)-5,6-dihydroimidazo[2,1-b][1,3]thiazole-2-carboximidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40909841 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
105963-46-0 | |
| Record name | Tok 8801 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105963460 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,6,6-Trimethyl-N-(2-phenylethyl)-5,6-dihydroimidazo[2,1-b][1,3]thiazole-2-carboximidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40909841 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: What is the primary mechanism of action of TOK-8801 on the immune system?
A1: While the exact mechanism remains unclear, current research suggests that this compound exerts its immunomodulatory effects by primarily influencing T cell activity. This is evidenced by the observation that the compound's ability to enhance antibody production is abolished when T cells are removed from the system. [] Furthermore, this compound was found to restore depressed antibody production in a stress model where the impairment was primarily attributed to helper T cell defects. []
Q2: What in vivo evidence supports the immunomodulatory activity of this compound?
A2: this compound demonstrates a complex in vivo profile. While it suppressed the generation of anti-SRBC PFC in normal mice at 0.5 mg/kg oral administration, it effectively restored the suppressed antibody production in a restraint-stress mouse model. [] This suggests that this compound might exert differential effects depending on the baseline immune status, potentially acting as both an immunosuppressant and an immunostimulant depending on the context.
Q3: Has this compound been investigated in any disease models?
A3: Although detailed information is limited in the provided abstracts, there is mention of this compound being studied in the context of delayed-type hypersensitivity (DTH) reactions, immunologically induced arthritis, and spontaneous autoimmune disease in MRL/I mice. [, , ] These preliminary findings suggest that this compound might hold therapeutic potential for inflammatory and autoimmune conditions.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


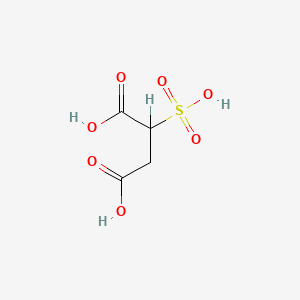
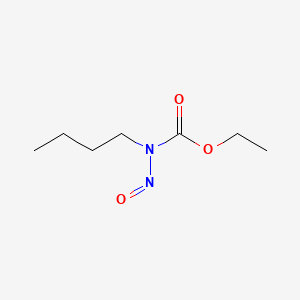
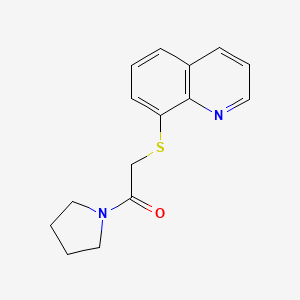
![(2S,3S,4S,5R,6S)-6-[5-amino-2-[(2-phenylpyrazol-3-yl)sulfamoyl]phenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B1199715.png)
![Dichloroplatinum(2+);[2-hydroxy-3-(2-nitroimidazol-1-yl)propyl]azanide](/img/structure/B1199716.png)
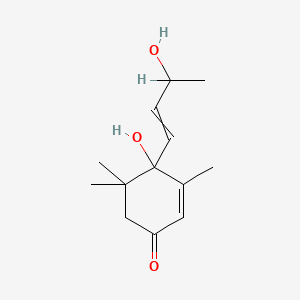
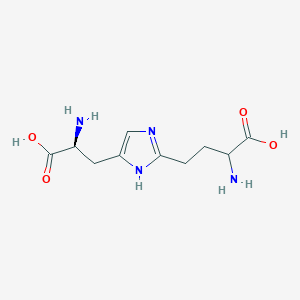
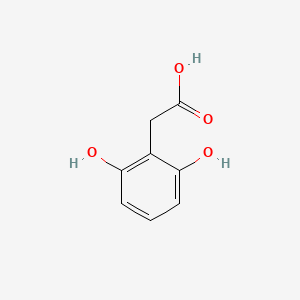
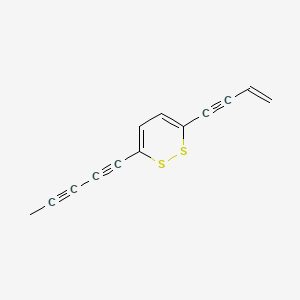
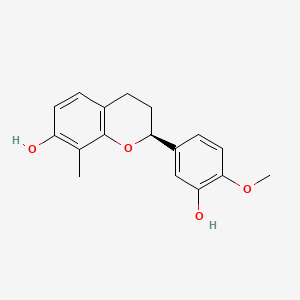
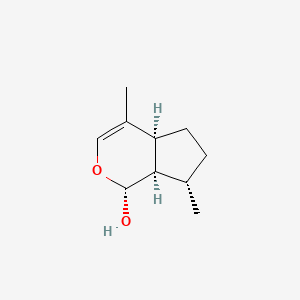
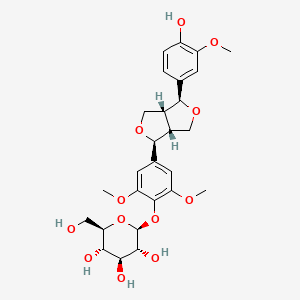
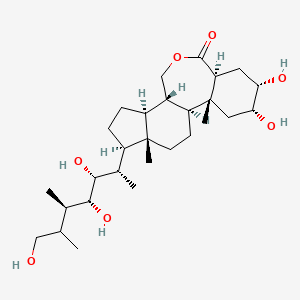
![Methyl (1R,12S,20R)-12-ethyl-14-oxa-8,17-diazahexacyclo[10.7.1.01,9.02,7.013,15.017,20]icosa-2,4,6,9-tetraene-10-carboxylate](/img/structure/B1199735.png)
